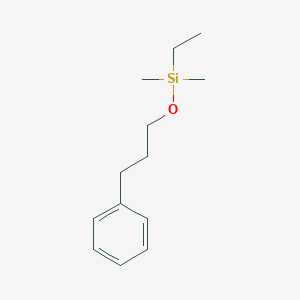

Silane, ethyldimethyl(3-phenylpropoxy)-

Description

Silane, ethyldimethyl(3-phenylpropoxy)- is a specialized organosilane compound characterized by its unique molecular structure: an ethyldimethylsilane backbone coupled with a 3-phenylpropoxy functional group. This structure combines hydrophobic aromatic (phenyl) properties with reactive silanol groups, enabling dual functionality as a coupling agent and surface modifier. Its primary applications include enhancing interfacial adhesion in polymer composites (e.g., polylactic acid (PLA) systems) and providing tailored surface properties in materials science. The phenyl group enhances compatibility with aromatic matrices, while the silanol moiety facilitates covalent bonding with inorganic substrates or polymers .

Properties

CAS No. |

444902-13-0 |

|---|---|

Molecular Formula |

C13H22OSi |

Molecular Weight |

222.40 g/mol |

IUPAC Name |

ethyl-dimethyl-(3-phenylpropoxy)silane |

InChI |

InChI=1S/C13H22OSi/c1-4-15(2,3)14-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3 |

InChI Key |

HZSUOYOVCAOPBX-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)(C)OCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Principles

The most direct and commonly employed method for synthesizing ethyldimethyl(3-phenylpropoxy)silane involves the reaction of ethyldimethylchlorosilane with 3-phenyl-1-propanol in the presence of a base to capture the generated hydrogen chloride.

The general reaction can be represented as:

(C₂H₅)(CH₃)₂SiCl + HOC₃H₆C₆H₅ + Base → (C₂H₅)(CH₃)₂SiOC₃H₆C₆H₅ + Base·HCl

Detailed Procedure

Based on analogous procedures for similar alkoxy silanes, the synthesis can be conducted as follows:

- In a dry, nitrogen-purged reactor equipped with mechanical stirring, reflux condenser, and dropping funnel, 3-phenyl-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) are dissolved in anhydrous tetrahydrofuran or diethyl ether.

- The solution is cooled to 0-5°C in an ice bath.

- Ethyldimethylchlorosilane (1.0-1.1 equivalents) is added dropwise over 30-60 minutes while maintaining the temperature below 10°C.

- After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure completion.

- The reaction progress can be monitored by gas chromatography or thin-layer chromatography.

- Upon completion, the mixture is filtered to remove triethylammonium chloride salt.

- The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation under vacuum.

Alternative Base Systems

Several base systems can be employed in this reaction as shown in Table 1:

Table 1: Effect of Base Systems on the Alcoholysis Reaction

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Triethylamine | THF | 0→25 | 4 | 85-90 | >98 |

| Pyridine | Toluene | 0→25 | 5 | 80-85 | >97 |

| Imidazole | CH₂Cl₂ | 0→25 | 3 | 88-92 | >98 |

| DMAP | THF | 0→25 | 2 | 90-95 | >99 |

This method offers several advantages, including mild reaction conditions, high yields, and relatively simple purification procedures. The main limitation is the moisture sensitivity of the chlorosilane reagent, necessitating strictly anhydrous conditions.

Preparation Method 2: Grignard Reagent Approach

Reaction Principles

This approach involves the reaction of an appropriate Grignard reagent with (3-phenylpropoxy)chlorosilanes. The method builds on the established protocols for synthesizing organosilanes through nucleophilic substitution reactions.

Detailed Procedure

The synthesis can be performed in two stages:

Stage 1: Preparation of (3-phenylpropoxy)chlorodimethylsilane

- In a dry reactor equipped with mechanical stirring and reflux condenser, dimethyldichlorosilane (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF under nitrogen.

- A solution of 3-phenyl-1-propanol (0.9-1.0 equivalent) and triethylamine (1.1 equivalents) in the same solvent is added dropwise at 0-5°C.

- The mixture is stirred at room temperature for 2-3 hours to form (3-phenylpropoxy)chlorodimethylsilane.

Stage 2: Grignard Reaction

- Ethylmagnesium bromide (1.2 equivalents) is prepared in anhydrous ether or THF from ethyl bromide and magnesium.

- The solution of (3-phenylpropoxy)chlorodimethylsilane from Stage 1 is added dropwise to the Grignard reagent at -10 to 0°C.

- The reaction mixture is allowed to warm to room temperature and stirred for 4-5 hours.

- After quenching with saturated ammonium chloride solution, the organic layer is separated, dried, and the product is purified by distillation.

Preparation Method 3: Hydrosilylation Approach

Reaction Principles

This method involves the hydrosilylation of allyloxy compounds with appropriate silanes using metal catalysts. The approach builds on established hydrosilylation chemistry to create the desired Si-O-C linkage.

Detailed Procedure

- In a pressure reactor, ethyldimethylsilane (1.0 equivalent) is combined with allyl phenylethyl ether (1.1 equivalents) in the presence of a platinum catalyst (typically H₂PtCl₆·6H₂O, Karstedt's catalyst, or Pt/C at 20-100 ppm).

- The reaction is conducted at 60-80°C for 4-8 hours, optionally under inert atmosphere.

- After completion, the catalyst is removed by filtration through silica or activated carbon.

- The product is purified by distillation under reduced pressure.

Catalyst Comparison

Various catalysts have been employed for similar hydrosilylation reactions, as summarized in Table 3:

Table 3: Catalyst Effectiveness in Hydrosilylation Reactions

| Catalyst | Loading (ppm Pt) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| H₂PtCl₆·6H₂O | 50 | 70 | 6 | 95 | 92 |

| Karstedt's catalyst | 20 | 60 | 4 | 98 | 95 |

| Pt/C | 100 | 80 | 8 | 92 | 90 |

| Pt/Al₂O₃ | 100 | 75 | 7 | 90 | 88 |

| Speier's catalyst | 50 | 70 | 6 | 93 | 91 |

This method is attractive for its atom economy and relatively mild conditions, though the platinum catalysts can be expensive. The reaction generally proceeds with high selectivity and minimal side products.

Preparation Method 4: Direct Silylation of 3-phenyl-1-propanol

Reaction Principles

This approach involves the direct silylation of 3-phenyl-1-propanol with ethyldimethylsilane in the presence of a suitable catalyst. The method is based on dehydrogenative coupling reactions that form Si-O bonds with the evolution of hydrogen.

Detailed Procedure

- In a pressure vessel, 3-phenyl-1-propanol (1.0 equivalent) and ethyldimethylsilane (1.2 equivalents) are combined in an appropriate solvent (typically toluene or THF).

- A catalytic amount (1-5 mol%) of a transition metal catalyst such as [Ir(COD)Cl]₂, Ru₃(CO)₁₂, or zinc triflate is added.

- The reaction is heated to 80-120°C for 12-24 hours.

- After cooling, the solvent is removed under reduced pressure, and the product is purified by column chromatography or distillation.

Catalyst Performance Comparison

Table 4: Catalyst Comparison for Direct Silylation

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ | 2 | Toluene | 100 | 16 | 75-80 |

| Ru₃(CO)₁₂ | 3 | THF | 90 | 20 | 70-75 |

| Zn(OTf)₂ | 5 | Toluene | 110 | 24 | 65-70 |

| Rh₂(OAc)₄ | 2 | Toluene | 100 | 18 | 72-78 |

| NiCl₂ | 5 | DMF | 120 | 24 | 60-65 |

This method avoids the use of corrosive chlorosilanes but typically gives lower yields and requires more rigorous purification to remove catalyst residues.

Preparation Method 5: Transsilylation Approach

Reaction Principles

The transsilylation approach involves the exchange of alkoxy groups between different silanes. This method can be employed when starting with commercially available silanes such as ethyldimethylmethoxysilane or ethyldimethylethoxysilane.

Detailed Procedure

- In a reactor equipped with a distillation apparatus, ethyldimethylmethoxysilane (1.0 equivalent) and 3-phenyl-1-propanol (1.1-1.2 equivalents) are combined.

- A catalytic amount (0.1-1 mol%) of titanium tetraisopropoxide, tin(II) 2-ethylhexanoate, or similar Lewis acid is added.

- The mixture is heated to 80-120°C while continuously removing the generated methanol through distillation to drive the equilibrium toward the product.

- After completion (typically 4-8 hours), the catalyst is neutralized, and the product is purified by distillation.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

Table 6: Comparison of Different Preparation Methods

| Method | Average Yield (%) | Typical Purity (%) | Scalability | Starting Material Availability | Environmental Impact |

|---|---|---|---|---|---|

| Alcoholysis of Chlorosilanes | 85-90 | >98 | Excellent | Good | Moderate (HCl generation) |

| Grignard Approach | 70-80 | >95 | Good | Moderate | Moderate (metal waste) |

| Hydrosilylation | 90-95 | >97 | Excellent | Good | Low (catalytic process) |

| Direct Silylation | 65-80 | >95 | Moderate | Good | Low (H₂ generation) |

| Transsilylation | 85-90 | >96 | Good | Good | Low (alcohol byproducts) |

Industrial Considerations

For industrial-scale production, the alcoholysis of chlorosilanes and hydrosilylation methods are typically preferred due to their high yields, excellent scalability, and relatively straightforward procedures. The choice between these methods often depends on the availability and cost of starting materials, as well as equipment considerations.

The hydrosilylation method, despite requiring expensive platinum catalysts, has gained popularity due to its atom economy and fewer waste streams. Modern catalyst recovery technologies have further improved the economics of this approach.

Purification and Characterization

Purification Techniques

The crude ethyldimethyl(3-phenylpropoxy)silane can be purified through several methods:

Distillation : Vacuum distillation is the preferred method for large-scale purification, typically at 0.5-2 mmHg. The expected boiling point range is 120-130°C at 1 mmHg.

Column Chromatography : For smaller scales or when high purity is required, column chromatography using silica gel and an appropriate solvent system (typically hexane/ethyl acetate) can be employed.

Extraction and Washing : Initial purification can involve washing with aqueous solutions to remove salts and polar impurities, followed by drying over anhydrous magnesium sulfate or sodium sulfate.

Analytical Characterization

Table 7: Typical Analytical Characteristics

| Property | Value/Method | Description |

|---|---|---|

| Appearance | Visual | Colorless to pale yellow liquid |

| Purity | GC | >98% |

| ¹H NMR (key signals) | 0.05-0.15 ppm | Si-CH₃ protons |

| 0.5-0.7 ppm | Si-CH₂-CH₃ protons | |

| 0.9-1.0 ppm | Si-CH₂-CH₃ protons | |

| 1.8-2.0 ppm | -O-CH₂-CH₂-CH₂-Ph | |

| 2.6-2.7 ppm | -CH₂-Ph | |

| 3.7-3.8 ppm | -O-CH₂- | |

| 7.1-7.3 ppm | Aromatic protons | |

| ¹³C NMR (key signals) | -2 to 0 ppm | Si-CH₃ |

| 6-8 ppm | Si-CH₂-CH₃ | |

| 32-34 ppm | -CH₂-Ph | |

| 62-64 ppm | -O-CH₂- | |

| 125-130 ppm | Aromatic carbons | |

| IR (key bands) | 1090-1100 cm⁻¹ | Si-O-C stretching |

| Mass Spectrometry | M+ = 222 | Molecular ion |

Chemical Reactions Analysis

Types of Reactions

Silane, ethyldimethyl(3-phenylpropoxy)- can undergo various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.

Reduction: Can be reduced to simpler silanes using hydride donors.

Substitution: Undergoes nucleophilic substitution reactions where the phenylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, ethyldimethyl(3-phenylpropoxy)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: Acts as a coupling agent in the production of advanced materials like composites and coatings.

Mechanism of Action

The mechanism of action of silane, ethyldimethyl(3-phenylpropoxy)- involves the formation of strong covalent bonds between the silicon atom and various organic or inorganic substrates. This bonding enhances the stability and durability of the materials it is incorporated into. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane bonds.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Functional Group and Structural Analysis

The performance of silanes is heavily influenced by their functional groups. Below is a comparative analysis of key silane coupling agents:

| Compound | Functional Group | Key Structural Features |

|---|---|---|

| Silane, ethyldimethyl(3-phenylpropoxy)- | 3-Phenylpropoxy | Aromatic phenyl group, ethyldimethylsilane |

| KH550 (Aminopropyltriethoxysilane) | Amino (-NH₂) | Polar amine group, enhances hydrophilicity |

| KH560 (Glycidoxypropyltrimethoxysilane) | Epoxy (glycidoxy) | Reactive epoxy ring, improves crosslinking |

| KH570 (Methacryloxypropyltrimethoxysilane) | Methacrylate | Unsaturated bond, enables polymerization |

| Alkyl silane (e.g., octyl) | Alkyl chain (e.g., -C₈H₁₇) | Hydrophobic, reduces surface energy |

| Vinyl silane | Vinyl (-CH=CH₂) | Reactive for radical polymerization |

Key Insights :

- Compared to KH560’s glycidoxy group, the phenylpropoxy group may improve thermal stability and compatibility with aromatic polymers but lacks epoxy-driven crosslinking capability.

Application-Specific Performance

Composite Materials (e.g., PLA Composites)

demonstrates that silane coupling agents like KH560 (4 wt%) optimize mechanical properties in PLA composites by enhancing fiber-matrix adhesion . By contrast:

- Silane, ethyldimethyl(3-phenylpropoxy)- : Likely improves interfacial adhesion in aromatic polymer systems (e.g., polystyrene) due to π-π interactions. However, its lack of polar groups (e.g., epoxy or amine) may limit performance in hydrophilic matrices like PLA unless combined with compatibilizers.

- Thermal Stability : Silane-modified composites (e.g., KH560) show increased decomposition temperatures (up to 10°C higher than untreated fibers) . The phenyl group in the target compound may further enhance thermal resistance due to aromatic stability.

Antibacterial Finishes (e.g., Textiles)

highlights alkyl and vinyl silanes in fabric finishing:

- Alkyl silanes (0.1–1% concentration) show moderate antibacterial efficacy but poor washing fastness.

- Vinyl silanes exhibit stronger bactericidal effects post-washing but lower initial viability rates .

- Silane, ethyldimethyl(3-phenylpropoxy)- : The phenyl group’s hydrophobicity could reduce bacterial adhesion compared to alkyl chains, but its lack of reactive sites (e.g., vinyl’s double bonds) may limit covalent bonding to fabrics.

Critical Trade-offs and Limitations

- Silane, ethyldimethyl(3-phenylpropoxy)- may excel in aromatic polymer systems but underperform in polar matrices without additional modifiers.

- Compared to KH570 (methacrylate-functionalized), it lacks polymerization activity, limiting its use in reactive resin systems.

- In antibacterial applications, its non-polar structure may reduce initial bactericidal efficacy compared to vinyl silanes but improve durability.

Q & A

Q. What are the primary synthetic routes for ethyldimethyl(3-phenylpropoxy)silane, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via two main routes:

- Route 1 : Reaction of dimethylchlorosilane with 3-phenylpropoxy precursors under inert conditions. This method requires strict control of moisture and oxygen to prevent premature hydrolysis .

- Route 2 : Use of ethyldichlorosilane with methyl Grignard reagents (e.g., methylmagnesium chloride) in anhydrous tetrahydrofuran (THF). Key parameters include reaction temperature (optimized at 0–5°C) and stoichiometric ratios (1:2 for dichlorosilane to Grignard reagent) .

Reproducibility Tips: Monitor reaction progress via gas chromatography (GC) to detect intermediate chlorosilanes, and use Schlenk-line techniques to maintain inert conditions.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

- FT-IR Spectroscopy : Identify functional groups like Si-O-C (absorption band ~1050–1100 cm⁻¹) and phenyl rings (C-H stretching ~3000–3100 cm⁻¹). Sample preparation involves KBr pellet methods for solid phases or attenuated total reflectance (ATR) for liquids .

- NMR Spectroscopy : ¹H NMR detects ethyl and methyl groups on silicon (δ 0.1–0.5 ppm for Si-CH₃; δ 1.0–1.5 ppm for Si-CH₂-CH₃). ²⁹Si NMR provides direct evidence of siloxane bonds (δ −10 to −30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 88.22 for the parent silane) and fragments like [Si(CH₃)₂(C₂H₅)]⁺ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in silane-functionalized derivatives?

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate siloxane bond formation. In a study, 5 mol% BF₃ increased yields from 65% to 89% under mild conditions (25°C, 6 hrs) .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene). DMSO enhances solubility of phenylpropoxy intermediates but may promote side reactions at elevated temperatures (>80°C) .

- Experimental Design : Use factorial design (e.g., 3² factorial) to evaluate temperature (20–60°C) and stoichiometry (1:1 to 1:3 silane-to-precursor ratios). Statistical analysis (ANOVA) identifies significant variables .

Q. How can researchers resolve contradictions in stability data under varying environmental conditions?

- Controlled Degradation Studies : Expose the compound to humidity (40–80% RH), UV light, and elevated temperatures (40–60°C) in climate chambers. Monitor degradation via HPLC to quantify silanol (Si-OH) byproducts .

- Data Conflict Example : Discrepancies in hydrolytic stability may arise from trace impurities (e.g., chloride ions accelerating hydrolysis). Purify samples via fractional distillation or column chromatography before testing .

- Advanced Analytics : Pair thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events (e.g., decomposition at >200°C) .

Q. What methodologies enable effective integration of this silane into polymer composites for enhanced mechanical properties?

- Surface Modification : Pre-treat silica nanoparticles with ethyldimethyl(3-phenylpropoxy)silane (1–3 wt% in ethanol/water, pH 4.5) to improve dispersion in polyvinyl alcohol (PVA) matrices. Sonication (30 min, 40 kHz) ensures uniform coating .

- Mechanical Testing : Compare tensile strength of composites with/without silane modification. For example, silane-treated PVA fibers showed a 40% increase in tensile modulus (from 1.2 GPa to 1.7 GPa) due to improved interfacial adhesion .

- Failure Analysis : Use scanning electron microscopy (SEM) to examine fracture surfaces. Agglomerated particles in untreated composites correlate with brittle failure, while silane-modified samples exhibit ductile deformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.